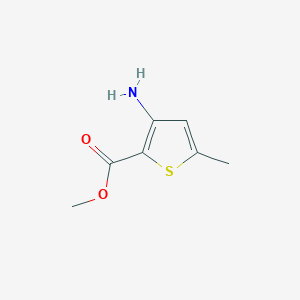

Methyl 3-amino-5-methylthiophene-2-carboxylate

Description

The exact mass of the compound Methyl 3-amino-5-methylthiophene-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-amino-5-methylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-5-methylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-5-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKMOPIFLCMZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356017 | |

| Record name | methyl 3-amino-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76575-71-8 | |

| Record name | methyl 3-amino-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate

Foreword: The Strategic Importance of the Thiophene Scaffold in Modern Drug Discovery

The thiophene ring, a sulfur-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a cornerstone in the design of novel therapeutics.[1][2] Substituted 2-aminothiophenes, in particular, serve as crucial intermediates in the synthesis of a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and even anticancer properties.[2][3] Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 76575-71-8) is a prime example of such a versatile building block, offering a strategic entry point for the construction of complex molecular architectures in drug development programs.[4][5][6] This guide provides a comprehensive overview of its synthesis, with a focus on the well-established Gewald aminothiophene synthesis, offering both theoretical understanding and practical, field-proven protocols for researchers and drug development professionals.

The Gewald Reaction: A Powerful Tool for 2-Aminothiophene Synthesis

The most common and efficient method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction.[7][8] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7][8]

Delving into the Mechanism

The mechanism of the Gewald reaction has been a subject of study for decades, with modern computational studies providing significant insights.[9][10] The reaction is initiated by a Knoevenagel condensation between the ketone (in this case, propanal, which will be generated in situ or used as a starting material that leads to the 5-methyl substitution) and the α-cyanoester (methyl cyanoacetate).[7][9] This is followed by the addition of elemental sulfur. The exact mechanism of sulfur addition and subsequent cyclization is complex and is believed to proceed through polysulfide intermediates.[9][10] The reaction culminates in a cyclization and tautomerization to yield the final 2-aminothiophene product.[7]

A simplified representation of the reaction pathway is illustrated below:

Experimental Protocol: A Validated Approach

The following protocol is a robust and reproducible method for the synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| Propionaldehyde | 123-38-6 | 58.08 g/mol | 0.05 mol | 2.90 g |

| Methyl Cyanoacetate | 105-34-0 | 99.09 g/mol | 0.05 mol | 4.95 g |

| Elemental Sulfur | 7704-34-9 | 32.07 g/mol | 0.05 mol | 1.60 g |

| Morpholine | 110-91-8 | 87.12 g/mol | 5 mL | - |

| Methanol | 67-56-1 | 32.04 g/mol | 30 mL | - |

| Ethanol | 64-17-5 | 46.07 g/mol | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To the flask, add methanol (30 mL), propionaldehyde (2.90 g, 0.05 mol), methyl cyanoacetate (4.95 g, 0.05 mol), and elemental sulfur (1.60 g, 0.05 mol).[11]

-

Catalyst Addition: With continuous stirring, slowly add morpholine (5 mL) to the reaction mixture over a period of 30 minutes at a temperature of 35-40 °C.[11]

-

Reaction: Stir the reaction mixture at 45 °C for 3 hours.[11] Monitor the reaction progress by thin-layer chromatography.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

-

Isolation: Filter the precipitate and wash it with cold ethanol.[11]

-

Purification: Recrystallize the crude product from ethanol to obtain pure Methyl 3-amino-5-methylthiophene-2-carboxylate as a white to off-white crystalline solid.[11]

Characterization of the Final Product

The identity and purity of the synthesized Methyl 3-amino-5-methylthiophene-2-carboxylate should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| Melting Point | 72 °C[12] |

| ¹H NMR | Consistent with the structure of the target compound.[4] |

| ¹³C NMR | Consistent with the structure of the target compound.[4] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (171.22 g/mol ).[13] |

Safety and Handling

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Propionaldehyde is flammable and an irritant.

-

Methyl cyanoacetate is toxic and an irritant.

-

Morpholine is corrosive and flammable.

-

Elemental sulfur is a flammable solid.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Gewald reaction provides a reliable and efficient pathway for the synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate, a key intermediate in pharmaceutical research. By understanding the underlying mechanism and adhering to a validated experimental protocol, researchers can confidently produce this valuable compound for their drug discovery endeavors. The versatility of the 2-aminothiophene scaffold ensures its continued importance in the development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. METHYL 5-AMINO-3-METHYLTHIOPHENE-2-CARBOXYLATE [myskinrecipes.com]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 13. 76575-71-8|Methyl 3-amino-5-methylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 3-amino-5-methylthiophene-2-carboxylate

Abstract: This technical guide provides an in-depth analysis of Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 76575-71-8), a pivotal heterocyclic building block in modern chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's core physicochemical properties, spectroscopic signature, synthesis, and applications. The narrative integrates field-proven insights with technical data to explain the causality behind experimental choices, ensuring a thorough understanding of this versatile chemical intermediate.

Introduction: The Strategic Value of a Thiophene Scaffold

Methyl 3-amino-5-methylthiophene-2-carboxylate is a substituted aminothiophene that has garnered significant interest as a versatile intermediate in the synthesis of complex molecular architectures. Its thiophene core, a well-regarded bioisostere of the benzene ring, coupled with strategically placed amino and methyl ester functional groups, provides a reactive platform for developing novel pharmaceuticals, agrochemicals, and functional materials.[1][2] The amino group serves as a nucleophilic handle for building larger structures, while the ester can be hydrolyzed or converted to other functionalities. This guide offers a comprehensive examination of its fundamental properties, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Identity and Structural Elucidation

A precise understanding of a molecule's identity is the bedrock of all subsequent experimental work. The key identifiers and structural formula for Methyl 3-amino-5-methylthiophene-2-carboxylate are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | methyl 3-amino-5-methylthiophene-2-carboxylate | [3] |

| CAS Number | 76575-71-8 | [4][5] |

| Molecular Formula | C₇H₉NO₂S | [3][5] |

| Molecular Weight | 171.22 g/mol | [3][5] |

| Canonical SMILES | CC1=CC(=C(S1)C(=O)OC)N | [3] |

| InChIKey | FVKMOPIFLCMZMI-UHFFFAOYSA-N | [3][5] |

The arrangement of the amino, methyl, and methyl ester groups on the thiophene ring dictates the compound's reactivity and steric profile.

Caption: 2D structure of Methyl 3-amino-5-methylthiophene-2-carboxylate.

Core Physicochemical Properties

The physical properties of a compound govern its behavior in different environments, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Comments and Significance | Reference |

| Appearance | White crystals to light yellow/brown solid | Crystalline nature suggests high purity after proper recrystallization. | [4][5] |

| Melting Point | 84-85 °C | Provides a reliable and narrow range for purity assessment. | [5] |

| Boiling Point | 319.2 ± 37.0 °C (Predicted) | High boiling point necessitates vacuum distillation for purification to avoid decomposition. An experimental value of 138°C at 6 mmHg has been reported. | [4][5] |

| Solubility | Slightly soluble in water | This low aqueous solubility is typical for small organic molecules and necessitates the use of organic solvents for most reactions and purifications. | [4][5] |

| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [5] | |

| pKa | 2.08 ± 0.10 (Predicted) | The predicted pKa relates to the protonated amino group. This acidic nature is important for understanding its behavior in different pH environments. | [5] |

Synthesis and Purification Protocol

The reliable synthesis of high-purity material is critical for reproducible research. A common and effective synthesis proceeds from 2-butenenitrile and methyl mercaptoacetate.[4]

Expert Rationale:

This multi-step synthesis is designed to construct the thiophene ring through a cyclization reaction. The initial chlorination of 2-butenenitrile activates the molecule for subsequent reactions. The use of a strong base like potassium carbonate facilitates the crucial cyclization step by deprotonating the mercaptoacetate, which then attacks the nitrile-containing intermediate.[4] Purification is paramount; column chromatography removes organic impurities, while vacuum distillation is employed due to the compound's high atmospheric boiling point, preventing thermal degradation.[4] Final recrystallization yields the product in high purity, as confirmed by its sharp melting point.[4]

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol:

-

Step 1: Chlorination: A mixture of cis- and trans-2-butenenitrile is cooled to 0°C with pyridine. Chlorine gas is passed through the mixture while maintaining the temperature below 13°C. The reaction is stirred overnight at room temperature.[4]

-

Step 2: Purification of Intermediate: The resulting oil is dissolved in dichloromethane and passed through a silica gel column for initial purification. The solvent is evaporated under vacuum.[4]

-

Step 3: Cyclization: The purified intermediate is mixed with methyl mercaptoacetate and added dropwise to a methanol slurry of potassium carbonate at 10°C. The mixture is allowed to warm to room temperature and stirred for 5 hours.[4]

-

Step 4: Workup: The solid salt is filtered, and the organic solution is concentrated. The residue is redissolved in ethyl acetate and subjected to a second silica gel column purification.[4]

-

Step 5: Final Purification: The combined organic phases are evaporated, and the resulting oil is vacuum distilled at 6 mmHg. The fraction collected at 138°C is collected and recrystallized from methanol to yield the final product as white crystals.[4]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Expert Rationale:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination of organic molecules. ¹H NMR confirms the presence and connectivity of protons, with expected signals for the two different methyl groups, the lone thiophene proton, and the amino protons. ¹³C NMR provides information on the carbon skeleton.[4]

-

Mass Spectrometry (MS): MS determines the molecular weight of the compound, providing direct confirmation of the molecular formula.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic stretches for the N-H bonds of the amino group and the C=O of the ester group would be expected.[7]

Caption: Workflow for analytical characterization and validation.

Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified solid into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, as used in literature) to the NMR tube.[4]

-

Dissolution: Cap the tube and gently invert it several times or use a vortex mixer until the sample is fully dissolved.

-

Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., at 400 MHz).[4]

-

Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.

Applications in Research and Development

Methyl 3-amino-5-methylthiophene-2-carboxylate is not an end product but a valuable starting material. Its utility stems from the reactivity of its functional groups, which allows for its incorporation into a wide array of target molecules.

-

Pharmaceutical Intermediate: It is a key intermediate for pharmaceuticals.[4][5] The aminothiophene scaffold is present in molecules developed as anti-inflammatory agents and for targeting central nervous system disorders.[1]

-

Heterocyclic Synthesis: The amino group readily participates in condensation and cyclization reactions, making it an indispensable tool for creating complex fused heterocyclic systems like thienopyrimidines, which are actively investigated for medicinal applications.[8][9]

-

Agrochemicals: The compound serves as a building block in the production of pesticides and herbicides, where the thiophene moiety can enhance the efficacy of the active ingredients.[1]

-

Material Science: It is also used in the synthesis of dyes and functional organic materials.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazards: The compound is classified as an irritant (Hazard Code: Xi).[5] GHS classifications indicate it may cause skin, eye, and respiratory irritation.[3]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: For long-term stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C).[5] This prevents potential degradation from atmospheric moisture and oxygen.

Conclusion

Methyl 3-amino-5-methylthiophene-2-carboxylate is a high-value chemical intermediate whose physicochemical properties make it a cornerstone for innovation in synthetic chemistry. Its well-defined structure, reliable synthesis, and versatile reactivity offer researchers in drug discovery, agrochemical development, and materials science a powerful tool for constructing novel and complex molecules. A thorough understanding of its properties, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory.

References

- 1. METHYL 5-AMINO-3-METHYLTHIOPHENE-2-CARBOXYLATE [myskinrecipes.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S | CID 818952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8 [chemicalbook.com]

- 5. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE CAS#: 76575-71-8 [amp.chemicalbook.com]

- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Methyl 3-amino-2-thiophenecarboxylate | 22288-78-4 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to Methyl 3-amino-5-methylthiophene-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 76575-71-8) is a polysubstituted thiophene derivative that serves as a pivotal building block in synthetic organic and medicinal chemistry. Its structure features the highly valued 2-aminothiophene core, a privileged scaffold known for its presence in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, validated synthesis protocols, spectral characterization, reactivity, and applications, with a particular focus on its role in drug discovery and development. The methodologies and insights presented herein are designed to equip researchers with the practical and theoretical knowledge required to effectively utilize this versatile chemical entity.

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. The 2-aminothiophene moiety is one such "privileged scaffold," prized for its favorable physicochemical properties and its capacity for diverse biological interactions.[1] Compounds incorporating this core have demonstrated a vast spectrum of pharmacological activities, including antiproliferative, antibacterial, antiviral, and antifungal properties.[2] Methyl 3-amino-5-methylthiophene-2-carboxylate is a particularly useful exemplar of this class, offering strategically placed functional groups—an amine, an ester, and a methyl group—that allow for controlled, multi-directional chemical modifications. Its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes makes it a compound of significant interest.[3][4][5]

Physicochemical and Structural Properties

The compound typically presents as white crystals or a light yellow to light brown solid.[6][7] Its fundamental properties are critical for planning reactions, purification, and storage.

| Property | Value | Reference(s) |

| CAS Number | 76575-71-8 | [8] |

| Molecular Formula | C₇H₉NO₂S | [9][10] |

| Molecular Weight | 171.22 g/mol | [8][9] |

| Appearance | White crystals / Solid | [6][9] |

| Melting Point | 84-85 °C (recrystallized from methanol) | [6][7][11] |

| Boiling Point | 319.2 ± 37.0 °C (Predicted) | [11][12] |

| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [11] |

| Solubility | Slightly soluble in water | [6][7] |

| Storage Conditions | 2–8 °C, under inert atmosphere, protected from light | [9][13] |

Synthesis and Mechanistic Insights

The construction of the 2-aminothiophene ring system is most famously achieved via the Gewald reaction , a one-pot, multi-component reaction that has become a cornerstone of heterocyclic chemistry.[4][14] This reaction offers an efficient and atom-economical pathway to highly functionalized thiophenes from readily available starting materials.

The Gewald Reaction: A Powerful Synthetic Tool

The classical Gewald reaction involves the condensation of a carbonyl compound, an α-activated nitrile, and elemental sulfur in the presence of a basic catalyst.[2][3] The mechanism is understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated intermediate, and subsequent ring closure to form the thiophene ring.[2]

Validated Experimental Protocol for Synthesis

The following protocol is adapted from a reported synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate, which utilizes a variation of the Gewald principles starting from 2-butenenitrile and methyl mercaptoacetate.[6]

Workflow Overview

Step-by-Step Methodology:

-

Preparation of the Dichloro-intermediate: A mixture of cis- and trans-2-butenenitrile (4.44 mol) is combined with pyridine (0.78 mol). The mixture is cooled to 0 °C.

-

Causality: Pyridine acts as a base to neutralize the HCl byproduct of the subsequent chlorination. Cooling is essential to control the exothermic reaction and prevent unwanted side reactions.

-

-

Chlorination: Chlorine gas (4.44 mol) is bubbled through the solution at a controlled rate, maintaining an internal temperature of 10-13 °C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

-

Causality: This step forms an α,β-dichlorobutyronitrile intermediate, which is the electrophilic component for the subsequent cyclization.

-

-

Thiophene Ring Formation: The crude chlorinated intermediate is added dropwise over 1.5 hours to a slurry of potassium carbonate (11.95 mol) and methyl mercaptoacetate (3.98 mol) in methanol at 10 °C. The slurry is then stirred at ambient temperature for 5 hours.

-

Causality: Methyl mercaptoacetate acts as the sulfur source and the two-carbon unit for the thiophene ring. Potassium carbonate is a strong base that facilitates the deprotonation of the mercaptoacetate and drives the condensation and cyclization reactions.

-

-

Workup and Purification:

-

The solid salts are removed by filtration. The combined organic filtrates are concentrated under vacuum.

-

The residue is redissolved in ethyl acetate and passed through a silica gel column for initial purification.[6]

-

The combined organic phases are concentrated to yield a brown oil.

-

Final purification is achieved by vacuum distillation. The fraction collected at 138 °C (at 6 mmHg) is recrystallized from methanol to yield the target compound as white crystals.[6]

-

Self-Validation: The purity of the final product must be confirmed by analytical techniques such as NMR spectroscopy and melting point analysis, comparing the results to literature values.[6]

-

Spectral Characterization and Analysis

Definitive structural confirmation is achieved through a combination of spectroscopic methods. While specific spectra for this exact compound are proprietary, the expected data based on its structure and analogs are predictable.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | - Singlet for the thiophene C4-H (~6.5-7.0 ppm).- Broad singlet for the NH₂ protons (~4.5-5.5 ppm).- Singlet for the ester OCH₃ (~3.8 ppm).- Singlet for the C5-CH₃ (~2.4 ppm). |

| ¹³C NMR (CDCl₃) | - Carbonyl carbon (C=O) of the ester (~165-170 ppm).- Thiophene ring carbons (four distinct signals, ~100-160 ppm).- Ester methyl carbon (-OCH₃) (~51 ppm).- Ring methyl carbon (-CH₃) (~15 ppm). |

| IR (KBr, cm⁻¹) | - Symmetric and asymmetric N-H stretching of the primary amine (3300-3500 cm⁻¹).- C=O stretching of the ester (1670-1690 cm⁻¹).- C=C stretching within the aromatic thiophene ring (~1550-1600 cm⁻¹).- C-O stretching of the ester (~1250 cm⁻¹). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 171.- Common fragmentation patterns include the loss of ·OCH₃ (m/z = 140) and the loss of COOCH₃ (m/z = 112). |

Note: The exact chemical shifts (ppm) and vibrational frequencies (cm⁻¹) can vary based on the solvent and experimental conditions.

Reactivity and Applications in Drug Discovery

The true value of Methyl 3-amino-5-methylthiophene-2-carboxylate lies in its versatile reactivity, which allows it to serve as a launchpad for the synthesis of more complex molecules.

Key Reactive Sites

The molecule possesses two primary sites for chemical modification: the nucleophilic amino group at the C3 position and the electrophilic ester group at the C2 position.

-

The Amino Group: As a potent nucleophile, the C3-amino group readily participates in acylation, sulfonylation, and condensation reactions with aldehydes and ketones to form Schiff bases. It is also the key functional group for building fused heterocyclic rings, such as thieno[2,3-d]pyrimidines, which are prominent cores in kinase inhibitors and other targeted therapies.[15]

-

The Ester Group: The methyl ester can be hydrolyzed under basic conditions to the corresponding carboxylic acid, providing another handle for modification (e.g., amide bond formation via coupling reagents). Alternatively, it can be directly converted to a primary or secondary amide through aminolysis.[1]

A Scaffold for Bioactive Molecules

The 2-aminothiophene scaffold derived from this starting material is a component of numerous compounds with established or potential therapeutic value.

| Drug/Compound Class | Therapeutic Area | Reference |

| Olanzapine | Antipsychotic | [3] |

| Tinoridine | Non-steroidal anti-inflammatory (NSAID) | [3] |

| Thieno[2,3-d]pyrimidines | Kinase Inhibitors (Oncology) | [15] |

| Thiophene-2-carboxamides | Antibacterial, Antioxidant | [16] |

Safety, Handling, and Storage

Proper handling of Methyl 3-amino-5-methylthiophene-2-carboxylate is essential in a laboratory setting. It is classified as an irritant and is harmful if swallowed.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from safety information provided by chemical suppliers.[9][10]

Recommended Practices:

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[9][13]

Conclusion

Methyl 3-amino-5-methylthiophene-2-carboxylate is more than just a chemical intermediate; it is a strategic tool for molecular design and a gateway to a rich area of medicinal chemistry. Its robust synthesis, well-defined reactivity, and direct lineage to the pharmacologically significant 2-aminothiophene scaffold ensure its continued relevance. For researchers and drug development professionals, a thorough understanding of this compound's properties and potential is fundamental to leveraging its full capacity in the creation of novel materials and next-generation therapeutics.

References

-

Sabnis, R. W., Fike, R. R., & Rangnekar, D. W. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Methyl 3-amino-5-methylthiophene-2-carboxylate. Chemsrc. [Link]

-

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. PubChem. [Link]

-

China Methyl 3-amino-5-methylthiophene-2-carboxylate 76575-71-8. Chinachemnet. [Link]

-

CAS 76575-71-8 Methyl 3-Amino-5-methylthiophene-2-carboxylate. Molecule-on. [Link]

-

Methyl 3-amino-5-methylthiophene-2-carboxylate. Chinachemnet. [Link]

-

3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. PubChem. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Korean Chemical Society. [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. [Link]

-

Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]

- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate. PubChem. [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. [Link]

-

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]

-

Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. arkat-usa.org [arkat-usa.org]

- 5. nbinno.com [nbinno.com]

- 6. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8 [chemicalbook.com]

- 7. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE CAS#: 76575-71-8 [amp.chemicalbook.com]

- 8. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S | CID 818952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 3-amino-5-methylthiophene-2-carboxylate | 76575-71-8 [sigmaaldrich.com]

- 10. fishersci.nl [fishersci.nl]

- 11. 76575-71-8 | CAS DataBase [m.chemicalbook.com]

- 12. Methyl 3-amino-5-methylthiophene-2-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 13. 76575-71-8|Methyl 3-amino-5-methylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-氨基噻吩-3-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-5-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Thiophenes

Thiophene-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3] Their utility stems from the unique electronic properties of the thiophene ring and the diverse functionalities that can be introduced. Methyl 3-amino-5-methylthiophene-2-carboxylate, often synthesized via variations of the Gewald reaction, serves as a versatile building block for more complex molecular architectures.[4][5] Accurate spectroscopic characterization is paramount to confirming its identity and purity, ensuring the success of subsequent synthetic steps.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic signatures for Methyl 3-amino-5-methylthiophene-2-carboxylate. These predictions are based on established chemical shift theory, fragmentation patterns, and vibrational frequencies, supported by experimental data from its close isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate, and other related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 3-amino-5-methylthiophene-2-carboxylate, the expected ¹H and ¹³C NMR spectra in a solvent like deuterochloroform (CDCl₃) are detailed below.[6]

The proton NMR spectrum is anticipated to show four distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~6.5 - 7.0 | Singlet | 1H | H-4 (Thiophene ring proton) | The single proton on the thiophene ring is expected to appear as a singlet. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing carboxylate group. |

| ~5.0 - 5.5 | Broad Singlet | 2H | -NH₂ (Amino protons) | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on concentration and solvent. These protons are exchangeable with D₂O. |

| ~3.8 | Singlet | 3H | -OCH₃ (Ester methyl protons) | The three protons of the methyl ester group are in a shielded environment and will appear as a sharp singlet. |

| ~2.4 | Singlet | 3H | -CH₃ (Thiophene methyl protons) | The methyl group attached to the thiophene ring at the C-5 position will also present as a sharp singlet. |

The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique carbon signals:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~165 - 170 | C=O (Ester carbonyl) | The carbonyl carbon of the ester is the most deshielded carbon and appears furthest downfield. |

| ~150 - 155 | C-3 (Carbon bearing NH₂) | The C-3 carbon, directly attached to the electron-donating amino group, will be significantly shielded compared to other aromatic carbons. |

| ~140 - 145 | C-5 (Carbon bearing CH₃) | The chemical shift of the C-5 carbon is influenced by the attached methyl group and the sulfur atom. |

| ~120 - 125 | C-4 (Thiophene ring CH) | The protonated carbon of the thiophene ring. |

| ~105 - 110 | C-2 (Carbon bearing COOCH₃) | The C-2 carbon is deshielded due to the attached carboxylate group. |

| ~51 - 53 | -OCH₃ (Ester methyl carbon) | The methyl carbon of the ester group. |

| ~15 - 17 | -CH₃ (Thiophene methyl carbon) | The methyl carbon attached to the thiophene ring is expected in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of Methyl 3-amino-5-methylthiophene-2-carboxylate would exhibit the following key absorption bands:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two distinct bands are expected for the symmetric and asymmetric stretching of the N-H bonds. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Stretching vibration of the C-H bond on the thiophene ring. |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H | Stretching vibrations of the methyl groups. |

| ~1680 - 1710 | C=O Stretch | Ester Carbonyl | A strong, sharp absorption band characteristic of the ester carbonyl group. |

| ~1600 - 1640 | N-H Bend | Primary Amine (-NH₂) | Bending vibration of the N-H bonds. |

| ~1500 - 1580 | C=C Stretch | Thiophene Ring | Aromatic ring stretching vibrations. |

| ~1250 - 1300 | C-O Stretch | Ester C-O | Stretching of the C-O single bond in the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 3-amino-5-methylthiophene-2-carboxylate (Molecular Formula: C₇H₉NO₂S), the expected mass spectrum under electron ionization (EI) would be:

| m/z Value | Interpretation | Rationale |

| 171 | Molecular Ion (M⁺) | This peak represents the intact molecule with a single positive charge. Its presence confirms the molecular weight of the compound. |

| 140 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester is a common fragmentation pathway for methyl esters. |

| 112 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

Experimental Protocols

For researchers aiming to acquire spectroscopic data for this compound, the following standard protocols are recommended.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

Caption: Standard procedure for obtaining an FT-IR spectrum.

Mass Spectrometry Protocol

Caption: General workflow for mass spectrometric analysis.

Synthesis and Reactivity Context: The Gewald Reaction

Methyl 3-amino-5-methylthiophene-2-carboxylate is typically synthesized through the Gewald reaction, a one-pot multicomponent reaction.[4][5] This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. The understanding of this synthetic route is crucial for predicting potential impurities that might be observed in the spectra.

Caption: Conceptual overview of the Gewald reaction for synthesizing 2-aminothiophenes.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for Methyl 3-amino-5-methylthiophene-2-carboxylate. By leveraging data from analogous structures and fundamental principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and contextual information on its synthesis further equip scientists in the fields of chemical research and drug development with the necessary tools for their work with this class of compounds.

References

-

Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

-

ResearchGate. (2020, August 9). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

-

Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

-

ResearchGate. (2024, December 4). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Imperial College London. (2019, September 18). 5m, methyl 3-aminothiophene-2-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Aminothiophene-2-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR data in CDCl3 of urea carboxylate methyl esters 12e, 12f, and their corresponding urea NMe amides 13e, 13f. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8 [chemicalbook.com]

Reactivity of the amino group in Methyl 3-amino-5-methylthiophene-2-carboxylate

An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 3-amino-5-methylthiophene-2-carboxylate

Abstract

Methyl 3-amino-5-methylthiophene-2-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its strategic importance stems from the versatile reactivity of its 3-amino group, which serves as a primary anchor for molecular elaboration and the construction of complex therapeutic agents. The thiophene core, a well-established "privileged scaffold" in medicinal chemistry, imparts favorable pharmacological properties. This guide provides a comprehensive exploration of the electronic and steric factors governing the reactivity of the amino group. We present a detailed analysis of key transformations, including acylation, Schiff base formation, and diazotization, offering field-proven experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of a Versatile Synthon

Substituted 2-aminothiophenes and their 3-amino isomers are foundational scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds, including anti-proliferative, anti-inflammatory, and antimicrobial agents.[1][2] Methyl 3-amino-5-methylthiophene-2-carboxylate, in particular, offers a unique constellation of functional groups: a nucleophilic amino group for derivatization, an ester for potential hydrolysis or amidation, and a substituted thiophene ring. Understanding and controlling the reactivity of the C3-amino group is paramount for leveraging this molecule's full potential in the synthesis of novel chemical entities. This guide serves as a technical deep-dive into the chemical behavior of this primary amino group, grounded in established reaction principles and supported by practical, validated protocols.

Synthesis of the Core Scaffold: The Gewald Reaction

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3][4] While our title compound is a 3-aminothiophene, understanding the related Gewald synthesis provides crucial context for the formation of the aminothiophene scaffold. The Gewald reaction typically involves the one-pot condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a basic catalyst.[2][5]

A typical synthesis for a related 2-aminothiophene, ethyl 2-amino-4-methylthiophene-3-carboxylate, involves reacting acetone, ethyl cyanoacetate, and elemental sulfur with a base like diethylamine.[6] The synthesis of the specific 3-amino isomer, Methyl 3-amino-5-methylthiophene-2-carboxylate, can be achieved from starting materials like 2-butenenitrile and methyl mercaptoacetate.[7]

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Electronic and Steric Landscape of the Amino Group

The reactivity of the 3-amino group is a finely tuned balance of competing electronic and steric effects imparted by the substituents on the thiophene ring.

-

Electronic Effects: The nucleophilicity of the lone pair on the nitrogen atom is modulated by:

-

Thiophene Ring (Electron Donating): The sulfur atom in the thiophene ring can donate electron density into the aromatic system through resonance, thereby increasing the electron density at the C3 position and enhancing the nucleophilicity of the attached amino group.

-

C5-Methyl Group (Electron Donating): The methyl group is a weak electron-donating group through hyperconjugation, which further enriches the electron density of the thiophene ring and, by extension, the amino group.

-

C2-Methyl Carboxylate (Electron Withdrawing): Conversely, the ester group at the C2 position is strongly electron-withdrawing via the resonance effect. This effect significantly delocalizes electron density from the ring, which in turn reduces the basicity and nucleophilicity of the C3-amino group. This is the dominant electronic influence.

-

-

Steric Hindrance: The amino group is positioned ortho to the methyl carboxylate group. This proximity creates moderate steric hindrance, which can influence the approach of bulky electrophiles and may necessitate more forcing reaction conditions for certain transformations.

Caption: Factors influencing the reactivity of the 3-amino group.

Key Synthetic Transformations of the Amino Group

The 3-amino group is a versatile handle for a variety of chemical modifications. Below are protocols for several high-value transformations.

Acylation to Form Amides

The conversion of the amino group to an amide is a fundamental transformation for creating derivatives with diverse biological activities. Thiophene-2-carboxamides, for instance, are recognized as lead compounds in drug discovery.[8] This reaction proceeds via nucleophilic attack of the amine on an activated carbonyl compound, such as an acid chloride or anhydride.

Protocol: Synthesis of Methyl 3-(acetylamino)-5-methylthiophene-2-carboxylate

-

Dissolution: Dissolve Methyl 3-amino-5-methylthiophene-2-carboxylate (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a concentration of 0.1 M.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.

| Reagent | Equivalents | Purpose |

| Aminothiophene | 1.0 | Substrate |

| Acetyl Chloride | 1.1 | Acylating Agent |

| Triethylamine | 1.2 | Acid Scavenger |

| Dichloromethane | - | Solvent |

Schiff Base Formation

Reaction with aldehydes or ketones yields Schiff bases (imines), which are valuable intermediates for the synthesis of more complex heterocyclic systems or can be reduced to form secondary amines.

Protocol: Synthesis of a Schiff Base with Salicylaldehyde

A general procedure for related 2-aminothiophenes has been reported and can be adapted.[5]

-

Mixing Reagents: In a round-bottom flask, combine Methyl 3-amino-5-methylthiophene-2-carboxylate (1.0 eq), salicylaldehyde (1.0 eq), and ethanol (0.2 M).

-

Catalysis: Add 2-3 drops of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄).

-

Reflux: Heat the mixture to reflux and maintain for 3-4 hours.

-

Isolation: Cool the reaction mixture in an ice bath. The Schiff base product will often precipitate from the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization can be performed if necessary.

Caption: Workflow for the synthesis of a Schiff base.

Diazotization and Sandmeyer Reaction

Diazotization of the primary amino group creates a highly versatile diazonium salt intermediate.[9][10] This intermediate is often unstable and generated in situ at low temperatures. It can then be displaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction to install halides (Cl, Br) or cyano groups. This is a powerful strategy for diversification.[11]

Protocol: Conversion to Methyl 3-chloro-5-methylthiophene-2-carboxylate via Diazotization-Sandmeyer

-

Diazotization Step:

-

Dissolve Methyl 3-amino-5-methylthiophene-2-carboxylate (1.0 eq) in a solution of concentrated hydrochloric acid (HCl) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a slight color change. Stir for 30 minutes at this temperature.

-

-

Sandmeyer (Halogenation) Step:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuCl solution.

-

Vigorous evolution of nitrogen gas (N₂) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent to obtain the crude product.

-

Purify by column chromatography on silica gel.

-

Caption: Diazotization and Sandmeyer reaction workflow.

Conclusion

The 3-amino group of Methyl 3-amino-5-methylthiophene-2-carboxylate is a reactive and synthetically valuable functional group. While its nucleophilicity is tempered by the adjacent electron-withdrawing ester, it readily undergoes a host of transformations crucial for the development of new chemical entities. Acylation, imine formation, and diazotization represent robust and reliable pathways for derivatization. By understanding the electronic and steric factors at play and employing the validated protocols outlined in this guide, researchers can effectively harness the synthetic potential of this important heterocyclic building block.

References

-

Sabour, R., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

Reddy, T. R., & G, L. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thi-Qar Medical Journal. Available at: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

-

Puterová, Z., et al. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

-

Mobinikhaledi, A., et al. (2009). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]

-

PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Available at: [Link]

-

El-Sheref, E. M., et al. (2018). Three component reaction for the synthesis of 3-aminothiophenes. ResearchGate. Available at: [Link]

-

MySkinRecipes. (n.d.). METHYL 5-AMINO-3-METHYLTHIOPHENE-2-CARBOXYLATE. MySkinRecipes. Available at: [Link]

-

Derridj, F., et al. (2011). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. Available at: [Link]

-

Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. BYJU'S. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Fun, H.-K., et al. (2014). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. asianpubs.org [asianpubs.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8 [chemicalbook.com]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diazotisation [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. researchgate.net [researchgate.net]

The Rising Therapeutic Tide: A Technical Guide to the Biological Activities of Thiophene-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring, a sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] Among these, thiophene-2-carboxylate derivatives have emerged as a particularly promising class of compounds, exhibiting potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of these versatile molecules. We will delve into the key signaling pathways modulated by these compounds and provide detailed, field-proven experimental protocols for their synthesis and bioactivity assessment. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of thiophene-2-carboxylate derivatives.

The Thiophene-2-Carboxylate Scaffold: A Privileged Structure in Medicinal Chemistry

The thiophene ring's isosteric relationship with benzene allows it to mimic phenyl groups in biological systems while offering unique electronic properties and metabolic profiles.[2] The carboxylic acid moiety at the 2-position provides a crucial handle for synthetic modification and interaction with biological targets.[6] This combination of a versatile core and a reactive functional group makes thiophene-2-carboxylate a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets.[1]

General Synthesis Strategies

A variety of synthetic routes to thiophene-2-carboxylate derivatives have been developed, with the choice of method often depending on the desired substitution pattern.[7][8] A common and versatile approach involves the reaction of thiophenes with a CCl4–CH3OH–catalyst system, which can yield 2-thiophenecarboxylic acid and its esters in good yields.

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiophene-2-carboxylate derivatives have demonstrated significant activity against a range of bacteria and fungi, including clinically relevant strains.[3][9][10]

Mechanism of Action

While the exact mechanisms can vary depending on the specific derivative, many thiophene-based compounds are thought to exert their antimicrobial effects by disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with nucleic acid synthesis. Some derivatives have shown the ability to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication.[3]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The potency of antimicrobial agents is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

| Derivative Type | Target Microorganism | MIC Range (µg/mL) | Reference(s) |

| Thiophene-2-carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [3] |

| Thiophene-2-carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [3] |

| Thiophene-2-carboxylic acid thioureides | Multidrug-resistant Staphylococcus aureus | 125 - 500 | [3] |

| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 - 4 | [10] |

| Thiophene derivatives 4, 5, and 8 | Colistin-resistant Acinetobacter baumannii | 16 - 32 | [11][12] |

| Thiophene derivatives 4, 5, and 8 | Colistin-resistant Escherichia coli | 8 - 32 | [11][12] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of thiophene-2-carboxylate derivatives using the broth microdilution method.

Materials:

-

Thiophene-2-carboxylate derivative stock solution (in a suitable solvent like DMSO)

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Inoculating loops or sterile swabs

-

0.5 McFarland turbidity standard

-

Incubator (35-37°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Inoculum: From a fresh culture, pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

-

Serial Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and a final inoculum density of approximately 7.5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity: Targeting the Engines of Malignancy

Thiophene-2-carboxylate derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][13] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.[14]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

One of the key mechanisms underlying the anticancer activity of some thiophene-2-carboxylate derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15][16][17] VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15] By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply, leading to a reduction in tumor growth and progression.[16]

VEGFR-2 Signaling Pathway

Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene-2-carboxylate derivatives.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Compound 5b | MCF-7 (Breast Cancer) | 5.25 | |

| Compound 5c | HepG-2 (Liver Cancer) | 0.72 | |

| Compound 7f | HT-29 (Colon Cancer) | 2.18 | |

| Compound 7f | MCF-7 (Breast Cancer) | 4.25 | |

| Thiophene carboxamide 2b | Hep3B (Liver Cancer) | 5.46 | [4] |

| Thiophene carboxamide 2e | Hep3B (Liver Cancer) | 12.58 | [4] |

| Thienopyrimidine 3 | MCF-7 (Breast Cancer) | 0.045 | [18] |

| Compound 8 | HepG-2 (Liver Cancer) | 3.3 | [18] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell line (e.g., MCF-7, HepG-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Thiophene-2-carboxylate derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the thiophene-2-carboxylate derivative (typically in a final volume of 200 µL) and incubate for another 48-72 hours. Include a vehicle control (medium with the same concentration of the solvent used for the compound).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease.[19] Thiophene-2-carboxylate derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[1][6][20][21][22]

Mechanism of Action: Inhibition of COX and LOX Enzymes and NF-κB Signaling

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[6][20][21][22] Several thiophene-2-carboxylate derivatives have been shown to be effective inhibitors of both COX-1 and COX-2.[22] Furthermore, some derivatives also inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade that produces leukotrienes.[6][22]

Another critical pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[23][24][25][26][27] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[23] Inhibition of the NF-κB pathway represents a promising strategy for the treatment of inflammatory diseases, and some thiophene derivatives have shown the ability to modulate this pathway.[24]

NF-κB Signaling Pathway in Inflammation

Caption: Inhibition of the NF-κB signaling pathway by thiophene-2-carboxylate derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[1][15][24][25][28]

Materials:

-

Wistar rats (150-200 g)

-

Thiophene-2-carboxylate derivative

-

Carrageenan (1% w/v in sterile saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Pletysmometer or digital calipers

-

Animal handling equipment

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard drug group, and one or more test groups receiving different doses of the thiophene derivative. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Anticonvulsant Activity: Calming the Storms in the Brain

Epilepsy is a neurological disorder characterized by recurrent seizures. Several thiophene derivatives have shown promise as anticonvulsant agents in various animal models of epilepsy.[5][19][29][30]

Mechanism of Action: Modulation of GABAergic Neurotransmission

A primary mechanism by which many anticonvulsant drugs exert their effects is by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[14][28][31][32][33][34] GABA binds to GABA-A receptors, which are ligand-gated ion channels that, when activated, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[28][32][33][34] Some thiophene-based anticonvulsants are believed to act as positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA and thereby reducing neuronal hyperexcitability.[14][28][32]

Modulation of GABA-A Receptor

Caption: Potentiation of GABA-A receptor activity by thiophene-2-carboxylate derivatives.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of thiophene derivatives is highly dependent on their chemical structure. For instance, the presence of certain substituents on the thiophene ring and the nature of the side chain attached to the carboxylate group can significantly influence their potency and mechanism of action.[5][29][30] A thorough understanding of the structure-activity relationship is crucial for the design of more effective and safer anticonvulsant drugs.[5][30]

Conclusion and Future Directions

Thiophene-2-carboxylate derivatives represent a rich and versatile source of new therapeutic agents with a wide range of biological activities. Their proven efficacy in preclinical models of various diseases, coupled with their synthetic tractability, makes them an attractive area for further research and development. Future efforts should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their molecular mechanisms of action will also be crucial for their successful translation into the clinic. The continued exploration of this remarkable chemical scaffold holds great promise for addressing unmet medical needs in infectious diseases, oncology, inflammation, and neurology.

References

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

-

Greenfield Jr, L. J. (2013). Molecular mechanisms of antiseizure drug activity at GABAA receptors. Seizure, 22(8), 589-600. [Link]

-

Patel, M., & Sachan, N. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(45), 33026-33049. [Link]

-

Pur-Form. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]

-

Kumar, A., & Singh, A. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2355265. [Link]

-

O'Shea, J. J., & Plenge, R. (2012). NF-κB: at the borders of autoimmunity and inflammation. Frontiers in immunology, 3, 185. [Link]

-

Patel, M., & Sachan, N. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(45), 33026-33049. [Link]

-

Kumar, A., & Singh, A. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2355265. [Link]

-

Ferreira, B. I., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(11), 1599. [Link]

-

Kumar, A., & Singh, A. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2355265. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

-

El-Sayed, M. A. A., et al. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic chemistry, 94, 103444. [Link]

-

Wikipedia. (2024). NF-κB. [Link]

-

Gerlach, C., et al. (2008). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Bioorganic & medicinal chemistry, 16(11), 6124-6134. [Link]

-

Limban, C., et al. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Farmacia, 58(5), 549-558. [Link]

-

ResearchGate. (n.d.). Examples of VEGFR-2 inhibitor drugs used in clinical practice. [Link]

-

ResearchGate. (n.d.). Selected examples of drugs targeting the VEGF/VEGFR pathway in cancer in clinical use. [Link]

-

Bădiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-245. [Link]

-

Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]

-

Palmieri, A., et al. (2019). Synthesis of thiophene-2-carboxylates 4 a–k. ResearchGate. [Link]

-

Gulipalli, S., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. [Link]

-

ResearchGate. (n.d.). Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines. [Link]

-